Intrinsic factor
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYEMLVIZVDIW-ACDNXVHASA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H177Cl2Co3N28O28P2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2842.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9008-12-2 | |
| Record name | Intrinsic factors | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Molecular Architecture and Structural Biology of Intrinsic Factor
Primary and Secondary Structure Analysis of Intrinsic Factor
The primary structure of human this compound consists of a single polypeptide chain of 399 amino acid residues after the cleavage of an 18-amino acid signal peptide. mdpi.comresearchgate.netabcam.com The gene encoding IF, known as Gastric this compound (GIF), is located on chromosome 11. mdpi.comnih.gov The amino acid sequence of human IF has been determined, providing the foundation for understanding its higher-order structures. abcam.comtandfonline.com
Tertiary and Quaternary Structural Determination
The three-dimensional arrangement of the polypeptide chain, or tertiary structure, is critical for IF's ability to bind cobalamin. abcam.com For proteins composed of multiple polypeptide chains, the arrangement of these subunits constitutes the quaternary structure. abcam.comcreative-biolabs.com While IF is a single polypeptide, it can form dimers under certain conditions. researchgate.net
Crystal Structures of the Human this compound-Cobalamin Complex
The crystal structure of the human this compound-Cobalamin (IF-Cbl) complex has been resolved at a 2.6 Å resolution, providing significant insights into its architecture. pnas.orgrcsb.orgebi.ac.ukpnas.org These structural studies, often deposited in the Protein Data Bank (PDB) with identifiers such as 2PMV, reveal that IF is a two-domain protein. pnas.orgebi.ac.ukglyconavi.orgwwpdb.org The cobalamin molecule binds at the interface between these two domains, where it is largely shielded from the solvent. pnas.org The environment surrounding the bound cobalamin is predominantly composed of uncharged residues. pnas.orgrcsb.org An interesting finding from the crystal structure is that the sixth coordination site of the cobalt ion in cobalamin is empty, without a coordinating histidine residue, which is present in another cobalamin transport protein, transcobalamin. pnas.org
| PDB ID | Resolution (Å) | Method | Organism | Key Findings |
|---|---|---|---|---|
| 2PMV | 2.60 | X-RAY DIFFRACTION | Homo sapiens | Two-domain structure with Cbl at the interface; α6/α6 barrel fold. pnas.orgebi.ac.ukglyconavi.orgsinobiological.com |
Structural Insights into the this compound-Cobalamin-Cubilin Receptor Complex
The absorption of the IF-Cbl complex in the ileum is mediated by a receptor complex called cubam, which consists of cubilin and amnionless. nih.gov The crystal structure of the IF-Cbl complex bound to the IF-Cbl-binding region of cubilin (specifically the CUB domains 5-8) has been determined at a 3.3 Å resolution (PDB ID: 3KQ4). rcsb.orgnih.gov This structure reveals that two distant CUB domains of cubilin embrace the IF-Cbl complex by binding to the two distinct domains of IF in a calcium-dependent manner. rcsb.orgnih.gov This dual-point interaction is crucial for the recognition and subsequent endocytosis of the vitamin complex. nih.gov The interaction involves electrostatic pairing between basic residues on the ligand and calcium-coordinating acidic residues on the receptor. nih.gov
| PDB ID | Resolution (Å) | Method | Complex Components | Key Insights |
|---|---|---|---|---|
| 3KQ4 | 3.30 | X-RAY DIFFRACTION | Human IF-Cbl, Cubilin CUB domains 5-8 | Dual-point, Ca2+-dependent binding of cubilin to both IF domains. rcsb.orgnih.gov |
Conformational Dynamics of this compound
The binding of cobalamin to this compound induces a significant conformational change. nih.govresearchgate.netgoogle.com This change is crucial for the proper recognition of the IF-Cbl complex by its receptor, cubilin. researchgate.netgoogle.com In the absence of cobalamin, the two domains of IF are more separated. Upon ligand binding, the domains come together to encapsulate the cobalamin molecule, resulting in a more compact structure. researchgate.net This conformational shift not only creates a high-affinity binding site for cobalamin but also exposes the binding site for the cubilin receptor, facilitating the next step in the absorption pathway. researchgate.netgoogle.com The specificity of IF for authentic cobalamins is partly attributed to the conformational change promoted by the ribazole fragment of the vitamin B12 side chain. nih.gov
Post-Translational Modifications and Structural Implications for this compound
Glycosylation Patterns and Their Role in this compound Structure and Function
Structurally, at least one specific N-glycosylation site has been definitively identified in human this compound at the asparagine-395 (Asn-395) residue located in the β-domain. nih.gov Crystallographic studies have modeled N-acetylglucosamine molecules at this site, with electron density suggesting the presence of additional, more complex sugar structures extending from this core. nih.gov
The functional role of this extensive glycosylation is multifaceted. While some research suggests that glycosylation may not be strictly essential for the primary functions of this compound—namely, the binding of cobalamin (vitamin B12) and the subsequent recognition by its receptor, cubilin—it is considered important for the protein's stability and protection. nih.govmdpi.com The carbohydrate shell likely shields the polypeptide chain from the harsh, proteolytic environment of the gastrointestinal tract, preventing premature degradation. mdpi.com Although rat this compound expressed without glycosylation can still bind its ligand and receptor, the presence of these glycans is thought to be a key factor in ensuring the protein's survival and efficacy in vivo. nih.govmdpi.com Furthermore, variations in glycosylation patterns, such as those observed between native human IF and recombinant versions produced in different systems (e.g., plants), can potentially influence the protein's structure and its interaction with binding partners. aacrjournals.org
Table 1: Research Findings on this compound Glycosylation
| Characteristic | Finding | Reference |
|---|---|---|
| Glycosylation Level | Heavily glycosylated; carbohydrates account for ~15% of the total molecular mass. | nih.gov |
| Molecular Weight | Glycosylation contributes to a molecular weight of approximately 40-50 kDa. | researchgate.net |
| Structural Heterogeneity | Displays significant microheterogeneity with isoelectric points ranging from 4.75 to 6.3. | researchgate.net |
| Identified Glycosylation Site | N-glycosylation site identified at residue Asn-395. | nih.gov |
| Attached Glycans | N-acetylglucosamine has been modeled at Asn-395, with evidence of more extensive sugar chains. | nih.gov |
| Functional Role | Considered important for protein stability and protection from proteolytic degradation in the gut, though may be non-essential for direct ligand and receptor binding. | mdpi.com |
Other Identified Post-Translational Modifications Affecting this compound
Beyond glycosylation, the most significant post-translational modification affecting this compound is proteolytic cleavage. Like many secreted proteins, this compound is synthesized as a larger, inactive precursor known as a preproprotein. wikipedia.org This precursor undergoes sequential cleavage events to yield the mature, functional protein.
The initial modification is the removal of the N-terminal signal peptide. This short sequence directs the nascent polypeptide chain into the endoplasmic reticulum, the starting point for the secretory pathway. Once the protein is correctly localized, the signal peptide is cleaved off, converting the preproprotein into a proprotein. Evidence for this process includes the common practice of removing the native signal peptide in recombinant expression systems to facilitate secretion. researchgate.net
Following the removal of the signal peptide, further proteolytic processing may occur to remove a propeptide sequence, leading to the final, active form of this compound. This maturation process is a common mechanism for activating proteins and hormones after they have been synthesized. wikipedia.org For example, the receptor for the IF-cobalamin complex, cubilin, is also synthesized as a precursor that requires proteolytic cleavage by the enzyme furin to become functional. nih.gov While the specific proteases responsible for the complete maturation of this compound are not as extensively detailed in the literature as its glycosylation, this proteolytic processing is a critical step in its biosynthesis.
While other post-translational modifications such as phosphorylation, acetylation, and methylation are common regulatory mechanisms for a vast number of proteins, especially those with intrinsically disordered regions, there is currently a lack of specific evidence in the scientific literature to confirm their occurrence and functional role on mature this compound itself. plos.orgplos.orgacs.org
Table 2: Identified Post-Translational Modifications of this compound (Besides Glycosylation)
| Modification Type | Description | Significance | Reference |
|---|---|---|---|
| Proteolytic Cleavage (Signal Peptide) | Removal of the N-terminal signal peptide from the initial preproprotein. | Essential for directing the protein into the secretory pathway. | researchgate.netwikipedia.org |
| Proteolytic Cleavage (Proprotein Processing) | Potential cleavage of a propeptide sequence to form the mature, active protein. | A common mechanism for the activation of secreted proteins. | wikipedia.orgnih.gov |
Mentioned Compounds
Iii. Molecular Genetics and Transcriptional Regulation of Intrinsic Factor
Gene Structure and Organization of the CBLIF/GIF Locus
The human gene encoding intrinsic factor, officially designated as CBLIF and also commonly referred to as GIF, is located on the long (q) arm of chromosome 11 at position 12.1. genecards.orgwikipedia.orgorpha.net The entire gene spans approximately 16,227 base pairs and is oriented on the minus strand. genecards.org The genomic architecture of the CBLIF/GIF gene consists of 9 exons, which are the protein-coding regions, interspersed with introns, that are non-coding intervening sequences. nih.gov This exon-intron structure is a hallmark of eukaryotic genes and allows for alternative splicing, although major splice variants for this compound are not prominently described. The organization of the CBLIF/GIF locus shares a striking similarity in its intron/exon structure with other vitamin B12 binding proteins, suggesting a common evolutionary origin. wikigenes.org
Table 1: Genomic Features of the Human CBLIF/GIF Locus
| Feature | Description |
|---|---|
| Official Gene Symbol | CBLIF |
| Common Alias | GIF, IF, INF, IFMH, TCN3 |
| Chromosomal Location | 11q12.1 |
| Genomic Size | 16,227 base pairs |
| Number of Exons | 9 |
| Orientation | Minus strand |
Transcriptional Regulation Mechanisms Governing this compound Expression
The expression of the this compound gene is primarily restricted to the parietal cells of the gastric mucosa. This tissue-specific expression is orchestrated by a complex interplay of transcription factors that bind to specific regulatory regions within the gene's promoter. The promoter region, located upstream of the transcription start site, contains binding sites for a variety of transcription factors that can either activate or repress gene expression.
Several transcription factors have been identified as potential regulators of CBLIF/GIF expression. These include Brachyury, CUTL1, FOXD3, FOXJ2, FOXO1, Pax-2b, and Pbx1a. genecards.org Additionally, GATA3 and CEBPA have been suggested to play a role in the transcriptional regulation of GIF. researchgate.net The binding of these proteins to the promoter region can influence the recruitment of RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA (mRNA), thereby controlling the rate of this compound synthesis.
The regulation of this compound expression is a dynamic process that can be influenced by various physiological signals. For instance, high-altitude induced polycythemia has been shown to lead to a significant downregulation of GIF expression in the gastric mucosa, suggesting that systemic responses to hypoxia can impact its transcription. nih.gov Further research is needed to fully elucidate the intricate signaling pathways and the precise roles of specific transcription factors in modulating this compound expression in both health and disease.
Genetic Polymorphisms and Allelic Variations in this compound
Variations in the DNA sequence of the CBLIF/GIF gene can lead to the production of a dysfunctional this compound protein or a complete absence of its synthesis, resulting in congenital this compound deficiency. This rare autosomal recessive disorder is characterized by megaloblastic anemia due to impaired vitamin B12 absorption. wikigenes.orgnih.gov A number of mutations and polymorphisms have been identified in the CBLIF/GIF gene that are associated with this condition.
One of the most well-studied polymorphisms is a single nucleotide variant designated as c.68A>G (also known as g.68A>G). researchgate.netnih.gov This change in the DNA sequence results in a substitution of the amino acid glutamine with arginine at position 23 of the mature protein (Q23R), a position that corresponds to the 5th codon of the coding sequence. nih.gov While initial studies suggested this variant was associated with congenital this compound deficiency, it has also been found in healthy individuals, indicating it may be a polymorphism rather than a direct cause of the disease, though it could serve as a genetic marker. nih.govpnas.org The allelic frequency of the c.68A>G variant has been reported to be 0.067 and 0.038 in two control populations. nih.gov Another study found an allele frequency of 11.9% for the c.68G allele in a control population. pnas.org
Other mutations that have been linked to congenital this compound deficiency include frameshift, nonsense, and splice site mutations. For instance, a compound heterozygous mutation involving a c.776delA frameshift mutation in exon 6 and a c.585C>A nonsense mutation in exon 5 has been reported to cause a severe loss of function of the this compound protein. nih.gov Similarly, heterozygous mutations for a c.79+1G>A substitution and a c.973delG deletion have been identified in families with low serum vitamin B12 levels. A founder mutation in the GIF gene has also been identified as the cause of juvenile cobalamin deficiency in individuals of West-African origin. uniprot.org These findings highlight the genetic heterogeneity of congenital this compound deficiency and the importance of the CBLIF/GIF gene in vitamin B12 metabolism.
Table 2: Notable Genetic Variations in the Human CBLIF/GIF Gene
| Variation | Type | Consequence | Associated Condition |
|---|---|---|---|
| c.68A>G (Q23R) | Missense | Amino acid substitution | Associated with congenital this compound deficiency |
| c.290T>C | Missense | - | Associated with neural tube defects in combination with FUT2 variant |
| 4-base deletion | Deletion | Frameshift | Inherited this compound deficiency |
| c.79+1G>A | Splice site | Aberrant splicing | Low serum vitamin B12 |
| c.973delG | Deletion | Frameshift | Low serum vitamin B12 |
| c.776delA | Deletion | Frameshift | Congenital this compound deficiency |
| c.585C>A | Nonsense | Premature stop codon | Congenital this compound deficiency |
Evolutionary Conservation and Divergence of this compound Genes
The essential role of this compound in vitamin B12 absorption is underscored by the evolutionary conservation of its gene across a wide range of species. Orthologs of the human CBLIF/GIF gene, which are genes in different species that evolved from a common ancestral gene, have been identified in 131 organisms. sinobiological.com These include mammals such as chimpanzees, Rhesus monkeys, dogs, cows, mice, and rats, as well as more distantly related vertebrates like chickens and frogs. sinobiological.comsigmaaldrich.com This broad conservation implies that the function of this compound has been maintained throughout vertebrate evolution, highlighting its fundamental importance.
Iv. Biosynthesis, Cellular Processing, and Secretion of Intrinsic Factor
Cellular Origin and Subcellular Sites of Intrinsic Factor Synthesis
In humans, the synthesis of this compound is exclusively carried out by the parietal cells, also known as oxyntic cells. biologydictionary.netnih.govwikipedia.org These specialized epithelial cells are located in the gastric glands within the fundus and body regions of the stomach. nih.govwikipedia.orgwikipedia.org In some other species, such as rodents, the chief cells are responsible for producing this compound. wikipedia.orgvedantu.com
The genetic blueprint for the human this compound protein is encoded by the CBLIF gene, located on chromosome 11. wikipedia.org The synthesis of this glycoprotein (B1211001) follows the classical pathway for secreted proteins, beginning in the cytoplasm and moving into the endomembrane system.
The key subcellular sites involved in the synthesis are:
Endoplasmic Reticulum (ER): As with other secreted proteins, the initial polypeptide chain of this compound is synthesized on ribosomes and translocated into the lumen of the rough ER. nih.govresearchgate.net Within the ER, the protein undergoes folding and initial post-translational modifications, such as core glycosylation. cureffi.org
Golgi Apparatus: From the ER, the nascent this compound is transported to the Golgi apparatus. nih.govcureffi.org This organelle functions as a processing and sorting center, where the glycoprotein undergoes further modifications, including the maturation of its carbohydrate chains. The Golgi then sorts the finished this compound for its eventual destination. nih.gov
Intracellular Trafficking and Secretory Pathways of this compound
Following its synthesis and processing in the endoplasmic reticulum and Golgi apparatus, this compound is packaged into secretory vesicles for transport to the cell surface. nih.govcureffi.org The trafficking of this compound from its site of synthesis to its point of release into the gastric lumen is a meticulously orchestrated process.
The general pathway involves the budding of vesicles from the trans-Golgi network, which then move towards the apical plasma membrane of the parietal cell. nih.gov Parietal cells possess an extensive secretory network of deep infoldings called canaliculi. wikipedia.org The secretory vesicles containing this compound fuse with the canalicular membrane, a process known as exocytosis, to release their contents into the stomach lumen. cureffi.orgscielo.org.co This membrane fusion is a dynamic process, with the surface area of the canaliculi increasing to meet secretory demand. wikipedia.org
Table 1: Intracellular Pathway of this compound
| Step | Location | Process |
|---|---|---|
| 1 | Ribosomes / Rough Endoplasmic Reticulum | Translation of mRNA, translocation into ER, protein folding, and initial glycosylation. researchgate.netcureffi.org |
| 2 | ER-Golgi Intermediate Compartment (ERGIC) | Transport from the ER to the Golgi. researchgate.netmdpi.com |
| 3 | Golgi Apparatus | Further processing, modification of glycan chains, and sorting of the glycoprotein. nih.govcureffi.org |
| 4 | Trans-Golgi Network | Packaging of mature this compound into secretory vesicles. nih.gov |
| 5 | Cytoplasm / Secretory Vesicles | Transport of vesicles towards the apical membrane. cureffi.org |
Regulation of this compound Synthesis and Secretion Rates
The secretion of this compound by parietal cells is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals, ensuring its availability coincides with the presence of food in the stomach. The primary stimuli for this compound secretion are the same as those for hydrochloric acid (HCl) secretion. nih.govwikipedia.org
Stimulatory Factors:
Histamine (B1213489): This is considered the most significant paracrine stimulator. wikipedia.org Released from enterochromaffin-like (ECL) cells in the gastric mucosa, histamine binds to H2 receptors on the basolateral membrane of parietal cells. wikipedia.orgteachmeanatomy.info This binding activates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the stimulation of secretion. wikipedia.org
Acetylcholine (B1216132) (ACh): Released from parasympathetic vagus nerve fibers, acetylcholine acts as a neural stimulator. wikipedia.orgbyui.edu It binds to M3 muscarinic receptors on the parietal cell, which triggers an increase in intracellular calcium levels, thereby promoting secretion. wikipedia.org
Gastrin: This hormone is produced by G-cells in the stomach's antrum and is a key regulator in response to food ingestion. scielo.org.co Gastrin can stimulate parietal cells directly by binding to cholecystokinin (B1591339) 2 (CCK2) receptors, which also increases intracellular calcium. wikipedia.orgteachmeanatomy.info However, a major part of gastrin's effect is indirect; it stimulates ECL cells to release histamine, which in turn potently activates the parietal cells. wikipedia.orgbyui.eduphysiology.org
These three signals work synergistically, meaning their combined effect is greater than the sum of their individual actions. wikipedia.org
Inhibitory Factors:
Somatostatin (B550006): Released from D-cells, which are dispersed throughout the gastric mucosa, somatostatin is a potent inhibitor of gastric secretions. scielo.org.co It acts by inhibiting the release of gastrin from G-cells and histamine from ECL cells, thereby indirectly reducing the stimulation of parietal cells. teachmeanatomy.infophysiology.org An acidic environment in the stomach (low pH) stimulates somatostatin release, creating a negative feedback loop that downregulates secretion between meals. teachmeanatomy.info
Interestingly, while the stimuli for this compound and acid secretion are largely the same, the secretory mechanisms appear to differ in some respects. For example, drugs like secretin and proton pump inhibitors (e.g., omeprazole) can significantly reduce acid secretion but have been shown to have no effect on this compound secretion. nih.gov Furthermore, some research suggests that histamine primarily stimulates the secretion of pre-synthesized this compound rather than increasing its rate of synthesis. physiology.org
Table 2: Key Regulators of this compound Secretion
| Regulator | Source | Type | Receptor on Parietal Cell | Second Messenger | Effect on Secretion |
|---|---|---|---|---|---|
| Histamine | ECL Cells | Paracrine | H2 | ↑ cAMP | Stimulation wikipedia.orgnih.gov |
| Acetylcholine | Vagus Nerve | Neural | M3 | ↑ Ca2+ | Stimulation wikipedia.orgnih.govbyui.edu |
| Gastrin | G-Cells | Endocrine | CCK2 | ↑ Ca2+ | Stimulation (direct & indirect) wikipedia.orgscielo.org.conih.gov |
| Somatostatin | D-Cells | Paracrine | - | - | Inhibition (indirect) scielo.org.coteachmeanatomy.info |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetylcholine |
| Atropine |
| Bicarbonate |
| Calcium |
| Carbon dioxide |
| Chloride |
| Cholecystokinin |
| Cyclic AMP (cAMP) |
| Cyanide |
| Cyanocobalamin (B1173554) |
| Gastrin |
| Ghrelin |
| Glucagon-like peptide 1 |
| Haptocorrin |
| Heparin |
| Histamine |
| Hydrochloric acid |
| Hydrogen |
| Hydroxocobalamin (B81358) |
| This compound |
| Omeprazole |
| Pepsin |
| Pepsinogen |
| Potassium |
| Secretin |
| Somatostatin |
| Transcobalamin II |
V. Molecular Mechanisms of Ligand Binding and Receptor Interactions of Intrinsic Factor
Cobalamin Binding Dynamics and Specificity with Intrinsic Factor
The binding of cobalamin to this compound is a highly specific and high-affinity interaction, crucial for protecting the vitamin from degradation and facilitating its transport to the site of absorption. The following subsections explore the quantitative and structural aspects of this binding.
Binding Stoichiometry and Equilibrium Dissociation Constants of this compound-Cobalamin Complex
The interaction between this compound and cobalamin is characterized by a 1:1 binding stoichiometry, where one molecule of IF binds to one molecule of cobalamin. pnas.org This binding is remarkably tight, as evidenced by the low equilibrium dissociation constants (Kd) reported in various studies. The Kd for the human this compound-cyanocobalamin complex has been determined to be as low as 0.066 nM, indicating a very high affinity. nih.gov Other studies using surface plasmon resonance have reported Kd values in the picomolar range for the interaction between recombinant human IF and cobalamin analogs like hydroxocobalamin (B81358) and nitrosylcobalamin, with values of 4.79 x 10⁻¹¹ M and 8.58 x 10⁻¹¹ M, respectively. imrpress.comresearchgate.net
Experiments with cleaved fragments of IF, a 30 kDa N-terminal peptide (IF30) and a 20 kDa C-terminal glycopeptide (IF20), have provided further insight into the binding dynamics. While both fragments can bind cobalamin, their affinities differ significantly. The equilibrium dissociation constant for cobalamin binding to IF20 is approximately 0.2 µM, whereas for IF30 it is much weaker at 200 µM. acs.org However, when combined, they form a stable complex with cobalamin that exhibits an extremely low dissociation constant of ≤1 pM, highlighting the cooperative nature of the two domains in achieving high-affinity binding. acs.org
| Complex | Equilibrium Dissociation Constant (Kd) | Reference |
| Human this compound-Cyanocobalamin | 0.066 nM | nih.gov |
| Recombinant Human IF-Hydroxocobalamin | 4.79 x 10⁻¹¹ M | imrpress.comresearchgate.net |
| Recombinant Human IF-Nitrosylcobalamin | 8.58 x 10⁻¹¹ M | imrpress.comresearchgate.net |
| IF20 Fragment-Cobalamin | 0.2 µM | acs.org |
| IF30 Fragment-Cobalamin | 200 µM | acs.org |
| Reconstituted IF30+20-Cobalamin | ≤1 pM | acs.org |
Characterization of Cobalamin Binding Sites on this compound
The crystal structure of the human this compound-cobalamin complex reveals that cobalamin binds at the interface of the two domains of IF: the α-domain and the β-domain. pnas.org Upon binding, a significant portion of the cobalamin molecule becomes buried within the protein. pnas.org The binding site is a broad and open pocket, and the interaction is stabilized by a network of hydrogen bonds. pnas.org
Nine amino acid residues in IF directly interact with cobalamin through hydrogen bonds. pnas.org These include:
α-domain: His-73, Tyr-115, Asp-153, Asp-204, and Gln-252. pnas.org
β-domain: Ser-347, Val-352, Phe-370, and Leu-377. pnas.org
Additionally, several water-mediated hydrogen bonds further stabilize the complex, involving residues Ser-38, Thr-70, and Tyr-262 in the α-domain, and Leu-350, Glu-360, Val-381, and Tyr-399 in the β-domain. pnas.org The environment surrounding the bound cobalamin is predominantly composed of uncharged residues. pnas.org
Functional studies have shown that deletion of as little as 12% of the amino acids from the C-terminus of IF results in a loss of cobalamin binding activity, underscoring the critical role of the β-domain in this process. nih.gov Kinetic studies suggest a two-step binding mechanism where cobalamin initially binds to the β-domain, followed by the approach of the α-domain to secure the ligand. pnas.org
pH-Dependent Effects on this compound-Cobalamin Binding Affinity
The binding of cobalamin to this compound is significantly influenced by pH. Optimal binding occurs in a neutral to slightly alkaline environment, with the maximum binding capacity observed between pH 6.5 and 10. capes.gov.brnih.gov At acidic pH, such as that found in the stomach, the affinity of IF for cobalamin is low. fao.org This pH-dependent affinity is physiologically important. In the acidic milieu of the stomach, dietary cobalamin initially binds to R-binders (haptocorrins). As the gastric contents move into the more neutral environment of the duodenum, pancreatic proteases degrade the R-binders, releasing cobalamin. fao.org At this more neutral pH, IF's affinity for cobalamin is high, allowing it to efficiently capture the released vitamin. fao.org
Conversely, as the pH decreases, the binding affinity of the IF-cobalamin complex weakens. pnas.org This property is thought to be important for the intracellular release of cobalamin from IF after endocytosis. pnas.org Below pH 2 or above pH 12.2, the binding ability of IF drops sharply. capes.gov.brnih.gov This reduction in binding at adverse pH is reversible upon neutralization. capes.gov.brnih.gov
This compound-Receptor (Cubam Complex) Recognition and Interaction
The absorption of the IF-cobalamin complex in the distal ileum is mediated by a specific receptor known as the cubam complex. This receptor is composed of two proteins: cubilin and amnionless.
Molecular Recognition of Cubilin and Amnionless Subunits by this compound
The functional receptor for the IF-cobalamin complex is a complex of two proteins: cubilin and amnionless (AMN), collectively known as cubam. nih.govashpublications.orgd-nb.info Cubilin is a large, 460 kDa peripheral membrane protein that directly binds the IF-cobalamin complex. pnas.orgashpublications.org Amnionless is a 45-kDa transmembrane protein that is essential for the proper trafficking and function of cubilin. nih.govashpublications.orgd-nb.info
Cubilin itself is a multi-domain protein, featuring an N-terminal region, eight epidermal growth factor (EGF)-like repeats, and a large cluster of 27 CUB (Complement C1r/C1s, Uegf, Bmp1) domains. researchgate.netresearchgate.net The binding site for the IF-cobalamin complex has been localized to a specific region within the CUB domains. researchgate.netashpublications.org Studies have shown that the IF-cobalamin complex is recognized by the CUB domains 5-8 of cubilin. researchgate.netashpublications.orgrcsb.org
Amnionless interacts with the N-terminal region of cubilin and is crucial for its transport to the cell surface and subsequent endocytosis. nih.govashpublications.orghaematologica.org In the absence of amnionless, cubilin is retained within the cell and cannot function as a receptor. nih.govashpublications.org Therefore, the recognition and uptake of the IF-cobalamin complex is a coordinated event involving both subunits of the cubam receptor. The binding of the IF-cobalamin complex to cubilin is a calcium-dependent process. ashpublications.orgrcsb.org
Specific Amino Acid Residues and Domains Critical for this compound-Receptor Interaction
The interaction between the IF-cobalamin complex and the cubam receptor involves specific domains on both IF and cubilin. The receptor-binding site on this compound is located in the N-terminal portion of the protein. nih.gov More specifically, a segment between amino acid residues 25 and 62 of IF has been identified as being critical for binding to the cubilin receptor. pnas.orgnih.gov
Calcium-Dependent Binding Mechanisms in Intrinisic Factor-Cubilin Interaction
The binding of the this compound-cobalamin (IF-Cbl) complex to its receptor, cubilin, in the terminal ileum is a critical, calcium-dependent process. researchgate.netashpublications.org Cubilin, a large 460-kDa peripheral membrane protein, possesses multiple CUB (Complement C1r/C1s, Uegf, Bmp1) domains, which are crucial for its function as a multi-ligand receptor. ashpublications.orgphysiology.org Specifically, the binding site for the IF-Cbl complex is located within CUB domains 5-8. ashpublications.orgphysiology.orgrcsb.org
The interaction is highly specific and requires the presence of calcium ions (Ca²⁺). ashpublications.orgrcsb.orghmdb.cauniprot.orgnih.govdrugbank.com Structural analysis of the complex reveals that two distant CUB domains of cubilin engage with the two domains of this compound in a Ca²⁺-dependent manner. rcsb.org This dual-point attachment embraces the cobalamin molecule, suggesting an indirect role for cobalamin in facilitating the ligand-receptor coupling. rcsb.org The requirement for calcium is absolute for the binding of all of cubilin's ligands, not just the IF-Cbl complex. hmdb.cauniprot.org
Research using surface plasmon resonance has demonstrated a high-affinity binding of the IF-Cbl complex to human cubilin that is dependent on both calcium and the presence of cobalamin. ashpublications.org The mechanism is thought to involve the electrostatic pairing of a basic amino acid residue (like arginine or lysine) on the ligand with acidic residues (aspartate or glutamate) that coordinate the calcium ion within the CUB domain. rcsb.org This model of calcium-dependent interaction is a common theme in receptor-ligand binding. rcsb.org
Certain conditions or substances can interfere with this calcium-dependent mechanism. For instance, the drug metformin (B114582) is thought to impair the absorption of vitamin B12 by antagonizing calcium ions at the ileal cell surface, thereby disrupting the binding of the IF-Cbl complex to the cubilin receptor. researchgate.netaafp.orgviamedica.pl The reversal of this malabsorption with calcium supplementation further supports the essential role of calcium in this process. researchgate.net
Receptor-Mediated Endocytosis of the this compound-Cobalamin Complex
Following the calcium-dependent binding of the this compound-cobalamin (IF-Cbl) complex to cubilin on the apical surface of ileal enterocytes, the entire complex is internalized into the cell via receptor-mediated endocytosis. nih.govdroracle.aisouthtees.nhs.uknih.govannualreviews.orguniprot.org This process is essential for transporting dietary cobalamin from the intestinal lumen into the bloodstream. nih.govannualreviews.org
Cubilin itself lacks a transmembrane domain and therefore relies on another protein, amnionless (AMN), for its proper localization to the plasma membrane and for the endocytic process. ashpublications.orguniprot.orgnih.govwikipedia.org Cubilin and AMN form a functional receptor complex known as "cubam". ashpublications.orgwikipedia.org While cubilin is responsible for recognizing and binding the IF-Cbl ligand, AMN, a transmembrane protein, is crucial for directing the internalization of the cubam-ligand complex. ashpublications.orgwikipedia.org Mutations in either the cubilin (CUBN) or AMN gene can lead to Imerslund-Gräsbeck syndrome, a rare autosomal recessive disorder characterized by selective cobalamin malabsorption. ashpublications.orgwikipedia.org
Once bound, the cubam/IF-Cbl complex clusters in clathrin-coated pits on the cell membrane. physiology.org These pits then invaginate and pinch off to form intracellular vesicles, bringing the complex into the enterocyte. pnas.org This energy-dependent process ensures that the IF-Cbl complex is efficiently taken up. nih.gov Studies using Caco-2 cells, a human colon adenocarcinoma cell line that expresses both IF receptors and transcobalamin II, have shown that the uptake of IF-Cbl from the apical surface leads to the intracellular accumulation of cobalamin. nih.gov The entire process, from initial binding to transport across the cell (transcytosis), is complex and can take several hours. nih.gov
Intracellular Processing and Cobalamin Release from this compound
After internalization via endocytosis, the vesicles containing the cubam/IF-Cbl complex are targeted to the cell's lysosomal pathway. ashpublications.orgnih.govpnas.orgresearchgate.netresearchgate.net The endocytic vesicles mature into or fuse with lysosomes, which are acidic organelles containing a variety of hydrolytic enzymes. researchgate.netnih.gov
Within this acidic environment (pH ~5.0), two key events occur to release cobalamin. First, the low pH itself can promote the dissociation of cobalamin from this compound (IF). nih.govphysiology.org However, studies have shown that a significant portion of the complex remains intact at acidic pH alone. nih.gov The second and more critical step is the proteolytic degradation of the IF protein by lysosomal proteases, such as cathepsins. nih.govpnas.orgresearchgate.netresearchgate.netnih.gov This enzymatic breakdown of IF ensures the complete release of the tightly bound cobalamin molecule. pnas.orgnih.gov
Experiments have demonstrated that inhibiting lysosomal proteases with agents like leupeptin (B1674832) leads to an intracellular accumulation of the IF-Cbl complex and a decrease in the transport of cobalamin across the cell. nih.gov Conversely, agents like chloroquine, which raise the pH of acidic vesicles, can also inhibit the release of cobalamin from IF. physiology.orgphysiology.org This indicates that both the acidic environment and proteolytic degradation are necessary for the efficient liberation of cobalamin within the enterocyte. nih.govphysiology.org The released cobalamin is then transported out of the lysosome into the cytoplasm, a process that may involve specific lysosomal transporters like ABCD4. researchgate.netnih.gov
Once cobalamin is liberated from this compound (IF) and transported out of the lysosome into the cytoplasm of the enterocyte, it must be chaperoned for its journey into the portal circulation and delivery to the rest of the body. pnas.orgresearchgate.netwikipedia.org This role is fulfilled by another cobalamin-binding protein called transcobalamin II (TCII). ashpublications.orgnih.govnih.govpnas.orgresearchgate.netphysiology.orgconsensus.appwikipedia.orgashpublications.org
TCII is synthesized by the enterocytes themselves. nih.gov The transfer of cobalamin from the degraded IF to TCII is thought to occur in a more neutral cellular compartment after the cobalamin has exited the acidic lysosome. nih.gov This is because TCII's binding activity is significantly reduced and it is susceptible to degradation at the low pH found within lysosomes. nih.gov The affinity of TCII for cobalamin is significantly higher than that of IF at a neutral pH (pH 7.5), which facilitates the transfer. nih.gov
The newly formed TCII-cobalamin complex is then transported across the basolateral membrane of the enterocyte and secreted into the bloodstream. pnas.orgresearchgate.netresearchgate.netwikipedia.org This complex is the primary form in which cobalamin circulates and is delivered to all other cells in the body, which take it up via a specific TCII receptor. nih.govannualreviews.orgpnas.orgwikipedia.orgashpublications.org
Vi. Functional Roles and Biological Implications of Intrinsic Factor at the Molecular and Cellular Levels
Molecular Safeguarding of Cobalamin Stability during Gastrointestinal Transit
Intrinsic factor (IF) plays an indispensable role in protecting the structural integrity of cobalamin (vitamin B12) as it navigates the chemically harsh environment of the gastrointestinal tract. After being released from dietary proteins by the action of pepsin and hydrochloric acid in the stomach, cobalamin initially binds to haptocorrin (also known as R-protein). medscape.commdpi.com This initial binding protects cobalamin from the acidic milieu of the stomach.
As the complex moves into the more alkaline environment of the duodenum, pancreatic proteases digest haptocorrin, releasing the cobalamin. austinpublishinggroup.comias.ac.in It is at this stage that the this compound, a glycoprotein (B1211001) secreted by the parietal cells of the stomach, binds to the free cobalamin. mdpi.compreprints.org This binding is not merely for transport but is a crucial protective measure. The formation of the this compound-cobalamin (IF-Cbl) complex shields the vitamin from chemical degradation. iksadyayinevi.comresearchgate.net The high stability of this complex ensures that cobalamin remains intact and bioavailable for its subsequent absorption in the terminal ileum. iksadyayinevi.com Without this protective binding by the this compound, cobalamin would be susceptible to degradation and would not be absorbed efficiently. nih.govucp.pt
Facilitation of Cobalamin Uptake into Ileal Enterocytes
The primary function of the this compound is to facilitate the absorption of cobalamin into the specialized epithelial cells of the distal ileum, known as enterocytes. The IF-Cbl complex travels through the small intestine until it reaches the terminal ileum, where it encounters its specific receptor on the apical brush border of the ileal mucosal cells. austinpublishinggroup.comresearchgate.net
This receptor is a complex known as "cubam," which consists of two main protein components: cubilin and amnionless (AMN). mdpi.comaustinpublishinggroup.com Cubilin is a large peripheral membrane glycoprotein that serves as the specific receptor for the IF-Cbl complex. austinpublishinggroup.com Amnionless is a transmembrane protein that anchors cubilin to the cell membrane and is essential for the internalization of the entire complex. The binding of the IF-Cbl complex to cubilin is a high-affinity interaction that triggers receptor-mediated endocytosis. ias.ac.in This process involves the invagination of the cell membrane to form a vesicle containing the IF-Cbl-cubam complex, effectively transporting the vitamin into the enterocyte. ias.ac.in This intricate mechanism ensures the highly efficient uptake of the small amounts of cobalamin available from the diet. oup.com
Interactive Data Table: Key Proteins in Cobalamin Uptake
| Protein Name | Gene Name | Location | Function in Cobalamin Uptake |
| This compound (IF) | GIF | Secreted by gastric parietal cells | Binds to cobalamin in the small intestine, protecting it and facilitating its transport to the ileum. preprints.org |
| Cubilin | CUBN | Apical membrane of ileal enterocytes | Acts as the specific receptor that recognizes and binds the this compound-cobalamin complex. austinpublishinggroup.com |
| Amnionless (AMN) | AMN | Apical membrane of ileal enterocytes | Anchors cubilin to the membrane and is crucial for the endocytosis of the cubilin-IF-Cbl complex. nih.gov |
Role of this compound in Cellular Cobalamin Metabolic Pathways (initiation of transport)
Once the vesicle containing the IF-Cbl-cubam complex is internalized within the ileal enterocyte, the role of the this compound transitions to initiating the first step of intracellular cobalamin transport. Inside the cell, the vesicle fuses with lysosomes. The acidic environment and lysosomal enzymes within these organelles degrade the this compound protein, releasing the cobalamin. researchgate.net
This release is a critical step, as it frees the cobalamin to continue its journey. The now-free cobalamin is transported out of the lysosome and into the cytoplasm of the enterocyte. Here, it binds to a second transport protein, transcobalamin II (TCII). medscape.comresearchgate.netresearchgate.net The formation of the new complex, holo-transcobalamin (holo-TC), marks the end of the this compound's direct involvement. The holo-TC complex is then secreted from the basolateral side of the enterocyte into the portal circulation. nih.gov From there, it is distributed throughout the body to be taken up by various cells that require vitamin B12 for their metabolic processes, such as DNA synthesis and methylation reactions. nih.govresearchgate.net Therefore, the this compound's function is to successfully deliver cobalamin across the intestinal barrier, thereby initiating its systemic transport and subsequent metabolic utilization.
Vii. Pathophysiological Mechanisms of Intrinsic Factor Dysfunction
Autoimmune Pathogenesis Affecting Intrinsic Factor Production and Function
Autoimmune mechanisms are a major cause of this compound dysfunction, primarily through the development of autoimmune gastritis. This condition involves the immune system mistakenly attacking the body's own stomach cells, leading to a cascade of events that disrupt IF production and its ability to facilitate cobalamin absorption.
Mechanisms of Anti-Intrinsic Factor Autoantibody Production and Their Epitope Targets
In autoimmune gastritis, the immune system produces autoantibodies that specifically target this compound. euroimmun.es These anti-intrinsic factor antibodies (AIFAs) are a hallmark of pernicious anemia, the hematological manifestation of severe vitamin B12 deficiency. testing.commedscape.com There are two main types of AIFAs:
Type 1 (Blocking Antibodies): These antibodies are more common and specific for pernicious anemia. testing.comsouthtees.nhs.uk They bind to the site on the this compound molecule where vitamin B12 would normally attach, thereby blocking the formation of the IF-cobalamin complex. testing.comsouthtees.nhs.uknih.gov Research has identified that the epitope for type 1 antibodies is located in the amino acid sequence 251-265 of the this compound protein. nih.gov
Type 2 (Binding or Precipitating Antibodies): These antibodies target a different site on the this compound molecule. testing.comsouthtees.nhs.uk They interfere with the binding of the IF-cobalamin complex to its receptor (cubilin) in the terminal ileum, preventing its absorption. testing.comsouthtees.nhs.uk
The presence of these autoantibodies directly impedes the function of any this compound that is produced, leading to impaired vitamin B12 absorption. topdoctors.co.uk A positive test for AIFAs is highly specific for pernicious anemia. mdpi.com
Anti-Parietal Cell Autoimmunity and Its Impact on this compound Biosynthesis
The production of this compound is directly linked to the health of the parietal cells in the stomach lining. pernicious-anaemia-society.org In autoimmune gastritis, the immune system also produces anti-parietal cell antibodies (APCAs). euroimmun.es These antibodies are directed against the H+/K+-ATPase proton pump, a key enzyme in parietal cells responsible for gastric acid production. euroimmun.esdroracle.ai
The autoimmune attack, mediated by CD4+ T cells and autoantibodies, leads to the progressive destruction of parietal cells. allenpress.comnih.gov This destruction has two major consequences for this compound:
Reduced Production: As parietal cells are destroyed, the capacity to synthesize and secrete this compound diminishes. southtees.nhs.ukautoimmuneinstitute.org
Achlorhydria: The loss of the H+/K+-ATPase function leads to decreased or absent gastric acid (achlorhydria). nih.gov While not directly impacting IF synthesis, the acidic environment is crucial for releasing vitamin B12 from food so it can bind to haptocorrin and subsequently to this compound in the duodenum. nih.govnih.gov
APCAs are highly sensitive markers for autoimmune gastritis, found in over 90% of patients, but they are less specific than AIFAs and can be present in other autoimmune conditions and even in a small percentage of the healthy population. droracle.aisouthtees.nhs.uk
Cellular and Molecular Outcomes of this compound Impairment on Cobalamin Homeostasis
The impairment of this compound, whether due to hereditary defects or autoimmune destruction, has significant cellular and molecular consequences stemming from the resulting cobalamin (vitamin B12) deficiency. nih.govresearchgate.net Cobalamin is a crucial cofactor for two essential enzymatic reactions in the body.
Methionine Synthase: This enzyme requires methylcobalamin (B1676134) as a cofactor to convert homocysteine to methionine. nih.gov Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor for numerous reactions, including the synthesis of DNA, RNA, and proteins. A deficiency in this pathway leads to:
Folate Trap: Methyl-tetrahydrofolate cannot be converted back to tetrahydrofolate, trapping folate in an unusable form. This impairs the synthesis of purines and pyrimidines, essential for DNA replication. nih.gov
Megaloblastic Anemia: The impaired DNA synthesis affects rapidly dividing cells, particularly erythroid precursors in the bone marrow, leading to the formation of large, fragile, and dysfunctional red blood cells (megaloblasts). medscape.comnih.gov
Hyperhomocysteinemia: The accumulation of homocysteine is a risk factor for cardiovascular disease. nih.gov
Methylmalonyl-CoA Mutase: This enzyme uses adenosylcobalamin as a cofactor to convert methylmalonyl-CoA to succinyl-CoA, a step in the catabolism of odd-chain fatty acids and certain amino acids. medscape.comwikipedia.org Impairment of this reaction results in:
Accumulation of Methylmalonic Acid (MMA): Elevated levels of MMA in the blood and urine are a sensitive marker of cobalamin deficiency. orpha.net
Neurological Dysfunction: The accumulation of MMA and abnormal fatty acid synthesis are thought to disrupt the maintenance of the myelin sheath that insulates nerve fibers. medscape.comnih.gov This leads to the neurological manifestations of cobalamin deficiency, including peripheral neuropathy, subacute combined degeneration of the spinal cord, and cognitive impairment. orpha.netmedscape.com
The lack of functional this compound disrupts the entire chain of cobalamin absorption and utilization, leading to a systemic deficiency with far-reaching hematological and neurological consequences. nih.govnih.gov
Viii. Advanced Research Methodologies and Experimental Approaches for Intrinsic Factor Studies
Recombinant Expression and Purification Strategies for Intrinsic Factor
The production of pure and functionally active this compound is a prerequisite for detailed structural and functional studies. Recombinant DNA technology has provided a robust platform for producing IF in various expression systems, overcoming the limitations and inconsistencies associated with purification from native sources like porcine gastric mucosa. imrpress.comnih.gov
A variety of host systems have been employed for the recombinant expression of IF, each with its own set of advantages and challenges. Commonly used systems include mammalian cells such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, insect cells like Spodoptera frugiperda (Sf9) cells, yeast such as Pichia pastoris, and bacteria like Escherichia coli. imrpress.comashpublications.orgresearchgate.netwikipedia.orgnews-medical.net Mammalian and insect cell systems are often favored as they can perform post-translational modifications like glycosylation, which is important for the proper folding and function of IF. nih.govresearchgate.net For instance, recombinant human IF produced in Sf9 insect cells has been shown to be a glycosylated polypeptide. researchgate.net
Purification of recombinant IF is typically achieved through affinity chromatography. researchgate.netnih.gov A common strategy involves the use of an affinity tag, such as a hexa-histidine (6xHis) tag, fused to the C-terminus of the IF protein. ashpublications.orgtechnologynetworks.com This tag allows for selective binding to a nickel column, facilitating a one-step purification process. imrpress.com Another effective affinity chromatography method utilizes a Vitamin B12-Sepharose column, which specifically captures IF that is capable of binding its natural ligand. researchgate.net However, this method can sometimes co-purify other proteins that bind to the column matrix, necessitating further purification steps like gel chromatography (FPLC) to achieve high purity. researchgate.net The purity of the final IF product is often assessed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and reverse-phase high-performance liquid chromatography (RP-HPLC), with purities greater than 95% being achievable. technologynetworks.comrcsb.org
Table 1: Comparison of Recombinant Expression Systems for this compound
| Expression System | Advantages | Disadvantages | References |
| HEK293 Cells | Produces properly folded and glycosylated human IF. | Higher cost and more complex culture conditions. | ashpublications.orgpdbj.org |
| Sf9 Insect Cells | High expression levels, capable of post-translational modifications. | Potential for differences in glycosylation patterns compared to native human IF. | researchgate.netresearchgate.nettechnologynetworks.com |
| E. coli | Rapid growth, low cost, and easy scalability. | Lacks machinery for post-translational modifications, often leading to insoluble inclusion bodies. | wikipedia.orgimrpress.com |
| Pichia pastoris | Eukaryotic system capable of some post-translational modifications, high cell density cultures. | Potential for hyperglycosylation, which may affect protein function. | news-medical.netmdpi.com |
| CHO Cells | Well-established for producing therapeutic proteins with human-like glycosylation. | High cost and longer production times. | imrpress.com |
Challenges in the production of recombinant IF include ensuring its stability, solubility, and biological activity. a-z.luresearchgate.net The choice of expression system and purification strategy is critical to overcoming these challenges and obtaining high-quality IF for downstream applications.
Biophysical Techniques for Structural and Conformational Analysis
Understanding the three-dimensional structure of IF and its conformational changes upon binding to cobalamin and its receptor, cubilin, is crucial for elucidating its mechanism of action. Several biophysical techniques have been pivotal in providing these structural insights.
X-ray crystallography has been instrumental in determining the high-resolution structure of the human this compound-cobalamin (IF-Cbl) complex. pnas.orgnih.gov These studies have revealed that IF is a two-domain protein with an α/β-barrel fold, and cobalamin binds at the interface of these two domains. pnas.orgnih.gov The crystal structure of the IF-Cbl complex bound to the IF-Cbl-binding region of its receptor, cubilin, has also been solved, providing a detailed view of how these molecules interact at the atomic level. rcsb.orgpdbj.org This structural information has shed light on the molecular basis of receptor recognition and the calcium-dependent nature of the interaction. pdbj.org
Cryo-electron microscopy (cryo-EM) is an emerging technique that is particularly useful for studying large and flexible protein complexes. While specific cryo-EM studies on IF are not widely reported, this technique has been successfully used to determine the structure of related vitamin B12 transport proteins, suggesting its potential for future investigations of the IF-cubilin-amnionless receptor complex. nih.govnews-medical.netpreprints.org
Table 2: Key Crystallographic Data for this compound Complexes
| Complex | PDB ID | Resolution (Å) | Key Findings | References |
| Human IF-Cobalamin | 2PMV | 2.6 | Two-domain structure with Cbl at the interface. | pnas.orgnih.gov |
| Human IF-Cobalamin-Cubilin (CUB5-8) | 3KQ4 | 3.3 | Dual-point binding of IF to two distant CUB domains of cubilin. | rcsb.orgpdbj.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution. libretexts.orgmdpi.com For a protein like IF, which contains flexible regions, NMR can provide valuable information about conformational changes that are difficult to capture with crystallography. nih.govnih.gov NMR studies can be used to analyze the binding of cobalamin and its analogues to IF by observing changes in the chemical shifts of specific nuclei upon ligand binding. nih.gov This can help to map the binding site and understand the conformational dynamics of IF in its bound and unbound states. While detailed NMR structural studies specifically on IF are limited in the literature, the application of NMR to study other intrinsically disordered proteins and their interactions highlights its potential for advancing our understanding of IF's flexible regions and their role in function. nih.govplos.orgoup.com
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of proteins. wikipedia.orgresearchgate.net Far-UV CD can be used to estimate the percentage of α-helix, β-sheet, and random coil structures in IF. nih.gov Changes in the CD spectrum upon ligand binding can indicate conformational changes in the protein's secondary structure. nih.gov For example, studies have shown that the binding of different cobalamin analogues to IF induces distinct changes in its CD spectrum, suggesting that the conformation of the protein is sensitive to the nature of the bound ligand. nih.gov
In Vitro Binding and Kinetic Assays
Quantitative analysis of the binding affinity and kinetics of IF interactions with its ligands is essential for a complete understanding of its biological function.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. mdpi.comnih.govmolbiolcell.org It has been extensively used to characterize the binding kinetics of IF with cobalamin and its receptor, cubilin. imrpress.comnih.govresearchgate.netnih.gov In a typical SPR experiment, one molecule (the ligand, e.g., IF) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., cobalamin or cubilin) is flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the determination of association rate constants (ka), dissociation rate constants (kd), and the equilibrium dissociation constant (KD). nih.gov
SPR studies have demonstrated the high-affinity interaction between IF and cobalamin, with KD values in the picomolar range. imrpress.comresearchgate.netnih.gov These studies have also been used to compare the binding of different cobalamin analogues to IF, providing insights into the specificity of the interaction. imrpress.comresearchgate.netnih.gov Furthermore, SPR has been employed to investigate the interaction between the IF-cobalamin complex and the cubilin receptor, confirming a high-affinity, calcium-dependent binding. ashpublications.orgnih.gov
Table 3: Kinetic Parameters of this compound Interactions Determined by SPR
| Interacting Molecules | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Reference |
| OH-Cobalamin with human IF | Not Reported | Not Reported | 4.79 x 10⁻¹¹ | nih.gov |
| NO-Cobalamin with human IF | Not Reported | Not Reported | 8.58 x 10⁻¹¹ | nih.gov |
| IF-Cobalamin with Cubilin | High Affinity (KD in nM range) | Not Reported | ~20 x 10⁻⁹ | pnas.org |
| Apolipoprotein A-I with Cubilin | High Affinity | Not Reported | High Affinity | nih.gov |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. thebiogrid.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov
In the context of this compound, ITC is employed to study its high-affinity interaction with cobalamin (vitamin B12) and its subsequent binding to its receptor, cubilin. elifesciences.orgethz.ch
Detailed Research Findings:
IF-Cobalamin Binding: The binding of cobalamin to IF is an extremely high-affinity interaction, which makes precise Kd determination challenging. ethz.ch Studies on related cobalamin transport proteins using ITC have provided insights into the thermodynamics of these interactions. For instance, ITC analysis of the bacterial periplasmic cobalamin-binding protein BtuF showed a dissociation constant (Kd) for cyanocobalamin (B1173554) (CN-Cbl) of approximately 15 nM. asm.org While IF's affinity is even higher, estimated to be in the picomolar to femtomolar range (Kd ~10-12 to 10-15 M), ITC can be used to measure the binding of various cobalamin analogues and mutants to dissect the specificity and energetic drivers of this crucial interaction. elifesciences.orgethz.ch
Thermodynamic Profile: By titrating cobalamin into a solution containing IF, ITC can measure the precise heat change upon formation of the IF-cobalamin complex. nih.gov This provides a complete thermodynamic profile of the binding event, revealing whether the interaction is driven by favorable enthalpy (e.g., hydrogen bonds, van der Waals forces) or entropy (e.g., release of ordered water molecules).
| Interacting Molecules | Parameter Measured | Significance in IF Research | Reference |
|---|---|---|---|
| This compound + Cobalamin (or analogues) | Kd, ΔH, ΔS, Stoichiometry | Quantifies the high binding affinity and thermodynamic forces driving the formation of the essential IF-Cbl complex. | ethz.ch |
| IF-Cbl Complex + Cubilin Receptor | Kd, ΔH, ΔS, Stoichiometry | Characterizes the thermodynamics of the receptor-ligand interaction required for endocytosis. | elifesciences.org |
| Mutant IF + Cobalamin | Change in Kd, ΔH, ΔS | Assesses the energetic contribution of specific amino acid residues to cobalamin binding. | asm.org |
Site-Directed Mutagenesis and Protein Engineering for Functional Studies
Site-directed mutagenesis and protein engineering are indispensable tools for probing the structure-function relationships of this compound. By altering specific amino acid residues, researchers can identify key sites involved in cobalamin binding, interaction with the cubilin receptor, and protein stability. nih.govresearchgate.net
Detailed Research Findings:
Identifying Receptor Binding Sites: Researchers have engineered IF mutants to identify the residues critical for binding to the cubilin receptor. For example, mutations targeting the α-domain of IF, specifically residues K159 and Q201, were designed to disrupt the electrostatic interactions and hydrogen bonding with the CUB6 domain of cubilin. core.ac.uk The goal of such studies is to map the precise interaction interface and potentially disrupt receptor-mediated endocytosis. core.ac.uk
Probing Ligand Binding: While much work has focused on the receptor, mutagenesis can also clarify cobalamin binding. Studies on the related transport protein transcobalamin have used site-directed mutagenesis to identify a highly conserved 15-residue region where specific polar and alanine (B10760859) residues are essential for cobalamin binding. nih.gov Similar approaches can be applied to IF to understand its specificity for genuine cobalamin over its analogues.
Recombinant Protein Production: Protein engineering has enabled the expression of human IF in various systems for research purposes. For instance, the human IF gene has been codon-optimized and expressed in the green model alga Chlamydomonas reinhardtii. researchgate.netmdpi.com By adding a secretion signal peptide, functional IF was efficiently secreted into the culture medium, demonstrating that microalgae can be a viable system for producing this complex glycoprotein (B1211001) for functional studies and potential applications. researchgate.netmdpi.comresearchgate.net
| Target Protein | Mutation | Investigated Function | Observed/Hypothesized Outcome | Reference |
|---|---|---|---|---|
| This compound (IF) | K159D | IF-Cubilin Interaction | Disruption of salt bridge formation with the CUB6 domain of cubilin. | core.ac.uk |
| This compound (IF) | Q201A | IF-Cubilin Interaction | Disruption of hydrogen bonding with the CUB6 domain of cubilin. | core.ac.uk |
| Cubilin (IF Receptor) | P1297L | IF-Cbl Recognition | Specifically increases the Kd for IF-Cbl binding, impairing recognition and leading to malabsorption. | ashpublications.org |
Cell Culture Models for Investigating this compound Synthesis, Secretion, and Receptor Interactions
Cell culture models provide controlled, in vitro environments to study the cellular and molecular biology of this compound, from its production in gastric cells to its uptake in intestinal cells. ethz.ch
Detailed Research Findings:
IF Synthesis and Secretion: To study the production of IF, researchers have used primary cultures of parietal cells, the cell type responsible for its secretion in humans. nih.govwikipedia.orgnih.gov For example, isolated rat parietal cells incubated with the cytokine interleukin-1beta showed a twofold increase in the number of IF-positive cells, demonstrating that inflammatory factors can modulate IF expression. nih.gov
IF-Receptor Interaction and Endocytosis: The interaction between the IF-cobalamin complex and its receptor is often studied using intestinal epithelial cell lines. Human colon adenocarcinoma (Caco-2) cells are known to express the IF-cobalamin receptor (cubilin) and are a model for intestinal absorption. wikigenes.org Opossum kidney (OK) cells are also a well-established model because they express high levels of the cubilin-amnionless (cubam) receptor complex and are used to study the mechanics of megalin-cubilin-mediated endocytosis. wikigenes.orgportlandpress.com In one study, the placental choriocarcinoma cell line BeWo, which also expresses cubilin, was used to confirm that the uptake of a vitamin B12-rhenium conjugate proceeded via the IF-cubilin pathway. nih.gov
| Cell Line/Model | Origin | Application in IF Research | Reference |
|---|---|---|---|
| Primary Rat Parietal Cells | Rat Stomach | Studying synthesis and regulation of IF expression by factors like cytokines. | nih.gov |
| Caco-2 | Human Colon Adenocarcinoma | Modeling intestinal absorption and expression of the IF-cobalamin receptor. | wikigenes.org |
| Opossum Kidney (OK) Cells | Opossum Kidney | Investigating the endocytic function of the cubilin-amnionless (cubam) receptor complex. | wikigenes.orgportlandpress.com |
| BeWo | Human Placental Choriocarcinoma | Studying cubilin-mediated uptake of IF-B12 conjugates. | nih.gov |
| Chlamydomonas reinhardtii | Green Alga | Recombinant expression and secretion of functional human IF. | researchgate.netmdpi.com |
Genetically Modified Animal Models in this compound Research
Genetically engineered animal models, particularly mice, are indispensable for studying the in vivo consequences of IF deficiency and for understanding its systemic physiological role. nih.govembopress.org These models allow researchers to investigate complex host-pathogen interactions and the interplay between diet and genetic predisposition. nih.govresearchgate.net
Detailed Research Findings:
This compound Knockout (KO) Mice: Mice with a targeted mutation in the gastric this compound (Gif) gene serve as a primary model for studying cobalamin deficiency. nih.govjax.org These homozygous knockout mice exhibit phenotypes consistent with the loss of IF function, including significantly lower serum cobalamin levels, growth retardation, and altered blood chemistry. nih.govjax.org
Maternal and Metabolic Influences: Research using Gif mutant mice has revealed that the severity of the cobalamin-deficient phenotype can be influenced by the maternal genotype. nih.gov Offspring born to heterozygous mothers (with high Cbl levels) have significantly higher serum Cbl than those born to homozygous mothers (with low Cbl levels). nih.gov
Infection Susceptibility: The Gif knockout model has been instrumental in demonstrating the link between cobalamin deficiency and susceptibility to bacterial infections. nih.gov Cbl-deficient mice showed increased susceptibility to challenges with Salmonella Typhimurium and Citrobacter rodentium. Transcriptional and metabolic profiling of these mice revealed a bioenergetic shift, highlighting the role of cobalamin in metabolic and immune responses to infection. nih.govresearchgate.net
| Animal Model | Genetic Modification | Key Phenotype/Research Finding | Reference |
|---|---|---|---|
| Giftm1a/tm1a Mouse | Mutation in the Gastric this compound (Gif) gene. | Cobalamin deficiency, growth retardation, low bone mass, increased susceptibility to bacterial infection. | nih.govjax.org |
| HLA-B27 Transgenic Rat | Expresses human HLA-B27 gene. | Develops chronic gastritis; used to study how inflammation modifies IF expression in parietal cells. | nih.gov |
| Helicobacter felis-infected C57BL/6 Mouse | Infection-induced gastritis model. | Demonstrated that inflammation from infection increases the percentage of IF-positive parietal cells. | nih.gov |
Proteomic and Glycoproteomic Approaches in this compound Analysis
Proteomic and glycoproteomic analyses, primarily using mass spectrometry, are essential for characterizing the detailed molecular structure of this compound, including its extensive post-translational modifications (PTMs), particularly glycosylation. pnas.orgnih.gov These methods provide insights into protein identity, structure, and function that are not obtainable through genomics alone. thno.org
Detailed Research Findings:
Glycosylation Site and Structure: this compound is a heavily glycosylated protein. nih.govpnas.org Glycoproteomic analysis of the crystal structure of the human IF-cobalamin complex identified a key N-glycosylation site at asparagine-395 (Asn-395). pnas.org Electron density maps indicated the presence of N-acetylglucosamine and suggested further sugar molecules are attached, forming a complex glycan chain. pnas.org This glycosylation is thought to be important for protecting IF from the proteolytic environment of the intestine, though it may not be essential for ligand or receptor binding. mdpi.com
Analytical Challenges and Strategies: The analysis of glycoproteins like IF is complex. ucdavis.edu The attached glycans can suppress the ionization efficiency of the peptide backbone in mass spectrometry, and the existence of multiple glycoforms (different glycan structures at the same site) distributes the analytical signal. nih.govucdavis.edu To overcome this, researchers use a combination of "glycomics" (analyzing glycans cleaved from the protein) and "glycoproteomics" (analyzing intact glycopeptides) to build a complete picture of the glycosylation profile. nih.gov
Proteomic Identification of Interaction Partners: Proteomic techniques can also identify proteins that interact with the IF-receptor complex. For example, affinity chromatography using the IF-receptor cubilin as bait identified apolipoprotein A-I as a novel high-affinity binding partner, revealing an unexpected role for this receptor in HDL metabolism. pnas.orgresearchgate.net
| Feature | Description | Method of Analysis | Reference |
|---|---|---|---|
| Glycosylation Type | N-linked glycosylation. | X-ray crystallography, Mass Spectrometry. | mdpi.compnas.org |
| Identified Glycosylation Site | Asparagine-395 (Asn-395). | X-ray crystallography. | pnas.org |
| Attached Glycans | Contains at least N-acetylglucosamine (GlcNAc), with evidence of more complex structures. | X-ray crystallography. | pnas.org |
| Proposed Function of Glycosylation | May stabilize the protein and protect it from proteolytic degradation in the gut. | Functional studies with glycosylated vs. non-glycosylated IF. | mdpi.com |
Compound Index
Ix. Future Research Directions and Unresolved Questions in Intrinsic Factor Biology
Elucidation of Complete Conformational Landscapes and Dynamic Intermediates
The binding of cobalamin to intrinsic factor is known to induce a significant conformational change, a prerequisite for its recognition by the cubilin receptor in the ileum. google.comnih.gov However, our current understanding of this process is largely limited to static snapshots of the initial and final states. The dynamic intermediates and the complete conformational landscape that IF traverses upon ligand binding remain largely uncharted territory.
Future research will likely employ a combination of advanced biophysical and computational techniques to map these dynamic processes. frontiersin.orgmdpi.com Methods such as time-resolved crystallography and cryo-electron microscopy could capture transient intermediate structures. frontiersin.org Furthermore, sophisticated computational approaches like molecular dynamics (MD) simulations and Markov state models (MSMs) can provide a detailed, atomistic view of the conformational transitions. nih.govelifesciences.org These simulations can help to identify key residues and interactions that drive the conformational changes and to understand how these dynamics are modulated by factors such as pH and the presence of other molecules. pnas.orgnih.gov
Key Unresolved Questions:
What are the specific, transient conformational states that this compound adopts during the process of binding and releasing cobalamin?
How do environmental factors within the stomach and small intestine, such as pH changes, influence the conformational landscape of IF?
What is the energetic landscape of the IF-cobalamin binding event, and how does it favor the formation of the receptor-competent complex?
Detailed Regulatory Networks Governing this compound Expression and Activity
The expression of the gastric this compound (GIF) gene is primarily localized to the parietal cells of the stomach in humans. wikipedia.orgmdpi.com While some transcriptional regulators have been identified, a comprehensive understanding of the intricate regulatory networks that control GIF expression is still lacking. plos.orgbmbreports.org These networks likely involve a complex interplay of transcription factors, co-regulators, and signaling pathways that respond to various physiological cues. nih.govmicrobiologyresearch.orgspandidos-publications.com
Future investigations will need to utilize high-throughput genomic and proteomic approaches to identify the full complement of factors that regulate GIF transcription. researchgate.net Techniques such as ChIP-sequencing can pinpoint the binding sites of transcription factors on the GIF promoter, while proteomic analyses can identify proteins that interact with these transcription factors to modulate their activity. nih.gov Furthermore, understanding the signaling pathways that converge on these regulatory elements will be crucial. For instance, how do hormonal signals or the presence of food in the stomach translate into changes in GIF gene expression?
| Regulatory Level | Potential Mechanisms for Investigation |
| Transcriptional | Identification of novel transcription factors and co-regulators binding to the GIF promoter and enhancers. plos.orgbmbreports.org |
| Post-transcriptional | Investigation of microRNA-mediated regulation of GIF mRNA stability and translation. spandidos-publications.com |
| Post-translational | Analysis of modifications such as glycosylation and their impact on IF stability, folding, and function. pnas.org |
| Signaling Pathways | Elucidation of hormonal and neuronal signaling pathways that modulate parietal cell function and GIF expression. |
Identification of Novel Molecular Interaction Partners of this compound
The primary and most well-characterized molecular interaction of this compound is with cobalamin and its receptor, cubilin. ashpublications.orgnih.gov However, it is plausible that IF interacts with other molecules within the gastrointestinal lumen that could modulate its function. These potential interaction partners could influence its stability, its affinity for cobalamin, or its interaction with the cubilin-amnionless complex. ashpublications.org
Advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), can be employed to identify proteins that associate with this compound in its native environment. mdpi.com These studies could be performed using gastric juice or intestinal aspirates to capture physiologically relevant interactions. Once identified, the functional significance of these novel interactions would need to be validated through biochemical and cell-based assays.
Potential Classes of Interaction Partners:
Luminal proteins: Other secreted proteins in the gastric and intestinal fluid that may stabilize or otherwise modify IF.
Mucins: The glycoprotein (B1211001) components of the mucus layer that lines the gastrointestinal tract could interact with IF, potentially influencing its diffusion and access to the ileal receptors.
Dietary components: Beyond cobalamin, other dietary factors might interact with IF, although its high specificity for cobalamin makes this a less likely, but still possible, area of investigation. google.com
Exploring Evolutionary Divergence and Functional Specialization across Species
The this compound gene (GIF) and its protein product show evolutionary conservation, but also notable divergence across different species. nih.govresearchgate.net For example, in rodents, IF is produced by chief cells rather than parietal cells. wikipedia.org Understanding the evolutionary pressures that have shaped these differences can provide valuable insights into the functional specialization of IF and the adaptation of the cobalamin absorption pathway to different diets and physiologies.
Comparative genomic and proteomic studies across a wide range of species will be instrumental in this area. mdpi.complos.org By comparing the sequences and structures of IF from different animals, researchers can identify conserved regions that are critical for its core function, as well as divergent regions that may confer species-specific properties. oup.com Functional assays comparing the binding affinities and receptor interactions of IF from different species can then be used to correlate these structural differences with functional consequences. nih.gov
Table of Key Evolutionary Differences in this compound:
| Species | Producing Cell Type | Key Structural/Functional Differences (Hypothesized) |
| Human | Parietal cells wikipedia.org | High specificity for cobalamin. google.com |
| Rodent | Chief cells wikipedia.org | Potential differences in receptor binding specificity. pnas.org |
| Fish | Stomach/Intestine | Varies by species, reflecting diverse diets and gut physiology. |
| Birds | Proventriculus | Adaptation to different dietary sources of cobalamin. |
Development of Advanced Methodologies for Real-Time this compound Function Analysis
A significant challenge in studying this compound biology is the difficulty of observing its function in real-time within its complex physiological context. Current methods often rely on endpoint assays or in vitro systems that may not fully recapitulate the dynamic environment of the gastrointestinal tract. ashpublications.orgdrugbank.com
The development of novel methodologies for real-time analysis is therefore a critical future direction. numberanalytics.comaip.org This could involve the creation of sophisticated in vitro models of the stomach and small intestine that allow for the continuous monitoring of IF secretion, cobalamin binding, and receptor-mediated uptake. Furthermore, the development of novel imaging probes and biosensors could enable the visualization of these processes in living cells and potentially even in live animals. researchgate.netmdpi.com Techniques like surface plasmon resonance (SPR) are already being used to study the kinetics of IF-cobalamin interactions in real-time and can be expanded to include other potential interacting molecules. researchgate.net
Emerging Methodologies for Real-Time Analysis:
| Methodology | Potential Application to this compound Research |
| Microfluidic "Gut-on-a-Chip" | Modeling the cellular and fluid dynamics of the stomach and ileum to study IF secretion, transport, and absorption in a controlled, real-time environment. |
| Fluorescence Resonance Energy Transfer (FRET) Biosensors | Designing biosensors based on IF that change their fluorescent properties upon binding to cobalamin, allowing for real-time visualization of binding events within cells. |
| Advanced Mass Spectrometry Imaging | Spatially resolving the distribution of IF and the IF-cobalamin complex within tissue sections of the stomach and ileum. |
| Surface Plasmon Resonance (SPR) | Quantifying the kinetics of IF interactions with cobalamin, its receptor, and other potential binding partners in real-time. researchgate.net |
By pursuing these future research directions, scientists can hope to unravel the remaining mysteries of this compound biology, leading to a more complete understanding of this vital protein and its role in human health.
Q & A
Q. What methodological approaches distinguish intrinsic factors from extrinsic variables in psychological constructs?
Factor analysis, particularly exploratory (EFA) and confirmatory (CFA), is pivotal. For example, principal component analysis (PCA) with varimax rotation separates intrinsic (e.g., autonomy) and extrinsic (e.g., rewards) factors by analyzing item loadings (>0.42 threshold) . Studies on job satisfaction validated this approach, showing distinct clusters for intrinsic/extrinsic items . Researchers must ensure adequate sample sizes (n >200) and use Promax rotation to clarify factor structures .
Q. How can experimental designs isolate intrinsic motivation’s effects in behavioral studies?
Randomized controlled trials (RCTs) with matched groups are critical. Pre-post assessments compare intrinsic scores (derived from factor-analyzed questionnaires) between intervention and control groups . Block randomization balances baseline characteristics (e.g., age), while ANCOVA models control covariates like socioeconomic status . Blinding minimizes experimenter bias, ensuring intrinsic effects are not confounded by external variables .
Advanced Research Questions
Q. How do longitudinal structural equation models (SEM) predict functional decline via intrinsic capacity in aging populations?
SEM integrates latent variables (e.g., locomotor, cognitive subdomains) with observed outcomes (e.g., activities of daily living). Beard et al. (2019) validated a bi-factor model (RMSEA=0.02) where intrinsic capacity mediated 60% of age-related functional decline . Full-information maximum likelihood (FIML) handles missing data, while bootstrapping tests mediation paths (e.g., indirect β=0.32, p<0.001) .
Q. What strategies resolve conflicting factor loadings when intrinsic/extrinsic motivations co-vary?
Conflicting loadings may stem from item overlap. Solutions include:
- Bifactor EFA : Models a general motivation factor alongside intrinsic/extrinsic subfactors .
- Item Response Theory (IRT) : Detects differential item functioning (DIF) to refine ambiguous items .
- Multi-Trait Multi-Method (MTMM) Matrices : Validates discriminant validity (AVE >0.5) between constructs . For example, Peng & Fu (2021) reclassified items via CFA, achieving clear separation between intrinsic/extrinsic factors .
Q. How is intrinsic capacity’s mediating role quantified between multimorbidity and functional outcomes?
Path analysis decomposes direct/indirect effects. Beard et al. (2019) reported intrinsic capacity mediated 75% of multimorbidity’s impact on IADL loss (β=0.32, p<0.001) . Monte Carlo simulations generate confidence intervals for indirect effects, while covariates (e.g., wealth) are included to mitigate bias .
Methodological Considerations
- Factor Analysis Types : Use PCA for data reduction and CFA for theory testing .
- Sample Size : Minimum 10:1 ratio of participants to variables for stable factor solutions .
- Ethical Controls : Secure informed consent for longitudinal studies and anonymize data .
Key Findings from Evidence
- In aging studies, intrinsic capacity subdomains (locomotor, cognitive) predict 60-75% of functional decline variance .
- Job satisfaction studies show intrinsic/extrinsic factors explain >50% of variance in vocational teachers’ motivation .
- Blended learning environments highlight intrinsic motivation’s stronger correlation with outcomes (β=0.45 vs. extrinsic β=0.32) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
